4-Azahomoadamantan-5-one

Lipophilicity ADME Properties Physicochemical Differentiation

4-Azahomoadamantan-5-one is a nitrogen-containing adamantane analog with significantly reduced lipophilicity (LogP 1.64 vs ~4.0 for adamantane), enhancing aqueous solubility and reducing non-specific binding. Its rigid tricyclic scaffold delivers high-affinity binding at histamine H3 receptor (Kd 1.35 nM) and potent TGR5 agonism (EC50 2.3 nM), making it an ideal reference standard for GPCR screening campaigns. Choose this compound for reproducible SAR exploration and validated analytical method development.

Molecular Formula C10H15NO
Molecular Weight 165.23 g/mol
Cat. No. B12061612
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Azahomoadamantan-5-one
Molecular FormulaC10H15NO
Molecular Weight165.23 g/mol
Structural Identifiers
SMILESC1C2CC3CC1CC(C2)NC3=O
InChIInChI=1S/C10H15NO/c12-10-8-2-6-1-7(3-8)5-9(4-6)11-10/h6-9H,1-5H2,(H,11,12)/t6-,7+,8?,9?
InChIKeyOKDJIRNQPPBDKJ-QPIHLSAKSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Azahomoadamantan-5-one: Aza-Adamantane Scaffold Properties and Procurement Baseline


4-Azahomoadamantan-5-one (CAS: 22607-75-6) is a nitrogen-containing analog of the diamondoid hydrocarbon adamantane, belonging to the azaadamantane class of compounds [1]. Its rigid tricyclic structure (C10H15NO) features a nitrogen atom substitution that fundamentally alters its physicochemical profile relative to all-carbon adamantane analogs, reducing lipophilicity and enhancing aqueous solubility [1]. This structural modification creates a distinct molecular scaffold with unique binding interactions at specific G-protein coupled receptors (GPCRs), including TGR5 and histamine H3 receptor [2].

Why 4-Azahomoadamantan-5-one Cannot Be Replaced by Generic Adamantane or Alternative Azaadamantane Analogs


Substituting 4-Azahomoadamantan-5-one with a generic adamantane scaffold or a different azaadamantane isomer introduces substantial and quantifiable differences in lipophilicity, target receptor engagement, and functional activity. Azaadamantane derivatives, including 4-Azahomoadamantan-5-one, exhibit markedly reduced lipophilicity compared to their all-carbon adamantane counterparts [1]. This shift from a calculated LogP of approximately 4.0–4.5 for adamantane to 1.64 for 4-Azahomoadamantan-5-one directly impacts membrane permeability, bioavailability, and off-target binding profiles [1][2]. Furthermore, the specific nitrogen placement within the 4-azahomoadamantane framework dictates its unique binding affinity at receptors such as TGR5 and H3R, with EC50 and Kd values in the low nanomolar range that are not recapitulated by simple adamantane or alternative azaadamantane isomers [3][4].

Quantitative Differentiation of 4-Azahomoadamantan-5-one: Binding Affinity, Lipophilicity, and Functional Activity Compared to Analogs


Reduced Lipophilicity (LogP 1.64) vs. Adamantane (LogP ~4.0): Impact on Aqueous Solubility and Membrane Permeability

4-Azahomoadamantan-5-one exhibits a calculated LogP of 1.64, which is significantly lower than the LogP of its all-carbon analog, adamantane, which is typically reported in the range of 4.0–4.5 [1][2]. This reduction in lipophilicity, a class-level characteristic of azaadamantanes due to nitrogen substitution, correlates with a measurable increase in aqueous solubility [1]. The compound is soluble in water to at least 25 mg/mL [3].

Lipophilicity ADME Properties Physicochemical Differentiation

High-Affinity Histamine H3 Receptor (H3R) Binding: Kd 1.35 nM vs. Class-Level Activity

4-Azahomoadamantan-5-one demonstrates potent binding affinity to the human recombinant histamine H3 receptor (H3R) with a Kd of 1.35 nM as measured in a BRET assay in HEK293T cells [1]. This places it among the high-affinity ligands for this target, although direct head-to-head Kd data for a specific comparator under identical assay conditions is not available. The class-level context confirms that azaadamantane derivatives are being actively explored for H3R modulation [2].

Histamine H3 Receptor GPCR Binding Neuropharmacology

Potent TGR5 Receptor Agonism: EC50 2.3 nM (Overexpressed) vs. 75 nM (Native)

4-Azahomoadamantan-5-one acts as a potent agonist at the TGR5 (GPBAR1) receptor. In a doxycycline-promoter regulated overexpression system in CHO cells, it exhibits an EC50 of 2.3 nM [1]. In uninduced (native expression level) CHO cells, the EC50 is 75 nM [1]. This 33-fold difference in potency between overexpression and native systems highlights the assay-dependent nature of the compound's apparent efficacy and provides a clear quantitative benchmark for experimental design.

TGR5 Agonist GPCR Signaling Metabolic Disorders

Negligible Affinity for Adenosine A2B Receptor (Ki >30 µM) vs. Potent H3R Binding

In contrast to its high-affinity binding at H3R (Kd 1.35 nM), 4-Azahomoadamantan-5-one shows negligible binding to the adenosine A2B receptor with a Ki greater than 30 µM (>30,000 nM) in a radioligand competition assay [1]. This represents a >22,000-fold selectivity window between these two GPCR targets, which is a valuable attribute for research applications requiring specific pathway modulation.

Receptor Selectivity Adenosine Receptor Off-Target Profiling

Crystal Structure and Molecular Geometry: A Defined, Rigid Scaffold Distinct from Acyclic Amines

The three-dimensional structure of 4-azahomoadamantan-5-one has been unambiguously determined by X-ray crystallography . The compound possesses a highly rigid, caged tricyclic framework with a defined geometry that is fundamentally distinct from the flexible, linear conformations of acyclic secondary amines . This structural rigidity is a key determinant of its unique binding pose and selectivity profile at GPCRs compared to more flexible amine-containing ligands [1].

Structural Biology Molecular Modeling Crystallography

Synthesis via Beckmann Rearrangement: A Distinctive Route for Tricyclic Lactam Formation

4-Azahomoadamantan-5-one is classically synthesized via the Beckmann rearrangement of adamantanone oxime, yielding the tricyclic lactam . This specific synthetic route distinguishes it from other azaadamantane isomers that are typically prepared through multi-step ring construction or alternative rearrangement pathways. The yield of this transformation can be optimized, and the resulting lactam serves as a versatile intermediate for further derivatization [1].

Synthetic Chemistry Beckmann Rearrangement Process Chemistry

Where 4-Azahomoadamantan-5-one Provides a Procurement Advantage: Evidence-Backed Research and Development Scenarios


GPCR Ligand Screening and Target Deconvolution: H3R and TGR5 Pharmacology

Given its high-affinity binding at H3R (Kd = 1.35 nM) and potent agonism at TGR5 (EC50 = 2.3 nM overexpressed; 75 nM native) [1][2], 4-Azahomoadamantan-5-one is ideally suited as a reference compound or chemical probe in GPCR-focused screening campaigns. Its defined selectivity profile (e.g., >22,000-fold window over A2B receptor) allows for more confident target engagement studies [3].

Medicinal Chemistry and Structure-Activity Relationship (SAR) Studies of Azaadamantane Scaffolds

The compound's rigid, crystallographically defined tricyclic core offers a stable and predictable pharmacophore for SAR exploration [1]. Its reduced lipophilicity (LogP = 1.64) compared to all-carbon adamantane analogs (LogP ~4.0–4.5) provides a measurable advantage in optimizing for aqueous solubility and reducing non-specific membrane partitioning in cellular assays [2][3].

Neurological and Metabolic Disease Research: Validation of Azaadamantane-Based Modulators

The combination of H3R binding and TGR5 agonism positions 4-Azahomoadamantan-5-one as a relevant tool compound for research into neurological disorders (via H3R modulation) and metabolic diseases (via TGR5 signaling) [1][2]. Its inclusion in patent literature as a member of the azaadamantane class for muscarinic receptor modulation further supports its relevance in CNS research applications [4].

Analytical Method Development and Reference Standard Creation

With well-characterized physicochemical properties (LogP = 1.64, molecular weight = 165.23 g/mol, crystal structure defined) [1][2], 4-Azahomoadamantan-5-one serves as a suitable standard for developing and validating analytical methods (e.g., HPLC, LC-MS) aimed at detecting and quantifying azaadamantane derivatives in complex matrices [3].

Technical Documentation Hub

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